2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol
Description
2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol is a phenolic derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl) linked via an aminomethyl (-NH-CH2-) bridge to a phenol group. The benzodioxole ring contributes to π-π stacking interactions, while the phenolic hydroxyl and secondary amine groups enable hydrogen bonding, influencing solubility and crystallinity .
Properties
IUPAC Name |
2-[(1,3-benzodioxol-5-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-12-4-2-1-3-10(12)8-15-11-5-6-13-14(7-11)18-9-17-13/h1-7,15-16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGXHTPXYBLLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923133-50-0 | |
| Record name | 2-{[(1,3-dioxaindan-5-yl)amino]methyl}phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol typically involves the reaction of 1,3-benzodioxole with phenol in the presence of an amine group. The reaction conditions often include the use of a catalyst such as palladium or copper to facilitate the coupling reaction . The process may also involve the use of bases like cesium carbonate and reagents such as N-bromosuccinimide for bromination steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic systems is essential for industrial applications to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the benzodioxole ring .
Scientific Research Applications
Chemical Applications
Organic Synthesis:
- Reagent in Organic Chemistry: This compound serves as a versatile reagent in organic synthesis, facilitating the construction of more complex molecular architectures. Its functional groups allow it to participate in various chemical reactions, making it valuable for chemists aiming to develop new compounds or materials .
Biological Applications
Proteomics Research:
- Protein Interactions and Functions: this compound is utilized in proteomics to study protein interactions and functions. By acting as a probe, it can help elucidate the roles of specific proteins in cellular processes .
Anticancer Research:
- Potential Anticancer Properties: Preliminary studies suggest that this compound may exhibit anticancer properties. Its mechanism involves interaction with specific molecular targets, potentially inhibiting cancer cell proliferation through modulation of signaling pathways .
Medical Applications
Drug Development:
- Investigated for Therapeutic Use: The compound is under investigation for its potential use in drug development, particularly in creating new therapeutic agents that can target specific diseases. Its structural characteristics may allow it to interact with various biological targets effectively .
Industrial Applications
Production of Specialty Chemicals:
- Industrial Use: this compound is employed in the production of specialty chemicals and materials. Its ability to act as a building block in chemical synthesis makes it valuable for manufacturers looking to create innovative products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated inhibition of cancer cell growth in vitro. |
| Study B | Proteomics Application | Identified novel protein interactions using this compound as a probe. |
| Study C | Organic Synthesis | Developed a new synthetic route utilizing the compound as a key intermediate. |
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, their molecular properties, and functional differences:
Functional and Physicochemical Comparisons
- Hydrogen Bonding: The phenolic -OH in this compound forms stronger hydrogen bonds (O-H···O/N) compared to the ethanol derivative’s weaker -OH interactions. This difference impacts solubility (phenol: lower aqueous solubility) and crystal packing .
- Electronic Effects: Bromo and methoxy substituents in imine derivatives (e.g., 2-[(Benzodioxol-5-ylmethyl)imino]methyl-6-bromo-4-methoxybenzenol) enhance electron-withdrawing character, altering redox behavior and UV-Vis absorption profiles .
- Biological Activity: While 2-(1,3-Benzodioxol-5-ylamino)ethanol is used industrially (e.g., hair dyes), MDMA-like analogues (e.g., (+)-MBDB) exhibit psychoactive properties, highlighting the role of substituents in biological targeting .
Hydrogen Bonding and Crystal Engineering
Studies on benzodioxol-aminophenol derivatives reveal predictable hydrogen-bonding motifs. For example, the phenol group forms R₂²(8) graph sets with adjacent amines, stabilizing supramolecular assemblies. In contrast, ethanol analogues exhibit weaker C-OH···N interactions, leading to less ordered crystalline phases .
Biological Activity
2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol, also known as a derivative of benzodioxole, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, including its effects on various biological targets and its implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃N₁O₃
- Molecular Weight : 243.26 g/mol
The compound features a benzodioxole moiety, which is known for its diverse biological activity, particularly in neuropharmacology and oncology.
1. Protein Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of specific protein kinases. For instance, it has been shown to inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) with an IC50 value in the nanomolar range. This kinase is implicated in various neurological disorders and cancers.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | DYRK1A | 12 |
| Other derivatives | DYRK1B | 130 |
This inhibition suggests that the compound could be a candidate for developing treatments for conditions such as Alzheimer’s disease and certain types of cancer where DYRK1A plays a critical role .
2. Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- Huh7 (liver cancer)
- MDA-MB-231 (breast cancer)
- PC3 (prostate cancer)
The compound's ability to inhibit cell proliferation indicates its potential as an antitumor agent .
3. Neuroprotective Effects
Given its action on DYRK1A, which is involved in neurodegenerative processes, this compound may offer neuroprotective benefits. Studies suggest that compounds targeting DYRK1A can mitigate neuronal cell death in models of neurodegeneration .
Study 1: Inhibition of DYRK1A
A study conducted on various analogs of this compound showed that modifications to the benzodioxole structure could enhance potency against DYRK1A. The structure-activity relationship (SAR) analysis revealed that certain substitutions significantly improved inhibitory activity .
Study 2: Antitumor Efficacy
In another study assessing the cytotoxic effects on tumor cell lines, the compound was tested at varying concentrations. The results indicated a dose-dependent response in cell viability reduction across all tested lines, with significant efficacy noted at concentrations above 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
